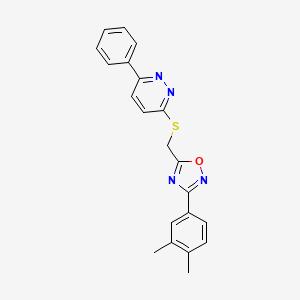

3-(3,4-Dimethylphenyl)-5-(((6-phenylpyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(3,4-Dimethylphenyl)-5-(((6-phenylpyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole" is a derivative of 1,3,4-oxadiazole, a heterocyclic compound characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom in the ring. The oxadiazole ring is known for its versatility in medicinal chemistry due to its resemblance to biologically active moieties and its ability to improve pharmacokinetic properties of drug molecules .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carbon disulfide or carboxylic acids. In the context of the provided data, the synthesis of related compounds has been achieved through various methods, including refluxing with ethyl 2-bromoacetate, reaction with CS2 in the presence of KOH, and subsequent conversion to the desired esters and hydrazides . These methods are likely to be applicable to the synthesis of the compound , with modifications to incorporate the specific substituents such as the 3,4-dimethylphenyl and the 6-phenylpyridazin-3-ylthio groups.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is crucial for their biological activity. The presence of substituents on the oxadiazole ring can significantly influence the compound's electronic and steric properties, which in turn affect its interaction with biological targets. The 3D-QSAR studies of related compounds have shown that the variations in percent inhibition of biological activity can be correlated with the steric-electrostatic properties of the substituents . This suggests that the molecular structure of "3-(3,4-Dimethylphenyl)-5-(((6-phenylpyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole" would also be critical in determining its biological efficacy.

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives is influenced by the nature of the substituents attached to the ring. The oxadiazole ring can participate in various chemical reactions, including nucleophilic substitution and electrophilic addition, depending on the functional groups present. For instance, the thioether moiety in the compound could potentially undergo S-alkylation reactions, as seen in the synthesis of related compounds . Understanding the chemical reactivity is essential for further chemical modifications and optimization of the compound's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as lipophilicity, solubility, and drug-likeness, are important factors in determining their potential as drug candidates. The Lipinski's "Rule of Five" is often used to evaluate drug-likeness, which considers properties like molecular weight, logP (lipophilicity), hydrogen bond donors, and acceptors. Compounds that adhere to this rule are more likely to be orally bioavailable. The analogues of the compound have been analyzed for these properties using various software tools, and some have shown promising antimicrobial and antitubercular activities . These analyses are indicative of the potential of "3-(3,4-Dimethylphenyl)-5-(((6-phenylpyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole" to be a viable drug candidate, provided it exhibits similar properties.

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

1,3,4-Oxadiazole derivatives have been studied for their antimicrobial and anti-proliferative activities. A study by (Al-Wahaibi et al., 2021) revealed that certain derivatives exhibited significant inhibitory activity against pathogenic bacteria and fungi. Additionally, these compounds showed potent anti-proliferative activity against various cancer cell lines, highlighting their potential in cancer research.

Ring-Fission and Bond Cleavage Reactions

The compound has been involved in studies examining ring-fission and C-C bond cleavage reactions. In a study by (Jäger et al., 2002), it was observed that the reaction of certain related compounds resulted in ring fission of the oxadiazole system, leading to the formation of new compounds. This research contributes to the understanding of chemical reactivity and synthesis of novel structures.

Lithiation of Heteroaromatic Compounds

Research by (Micetich, 1970) explored the lithiation of various methyl-substituted heteroaromatic compounds, including oxadiazoles. This process involved different types of reactions and is significant in the field of organic chemistry for the synthesis of complex molecules.

Cytotoxicity and DNA Binding Studies

Studies have been conducted on bis-1,3,4-oxadiazoles derivatives for their cytotoxicity against human cancer cell lines. (Purohit et al., 2011) demonstrated that certain derivatives possess significant cytotoxic potential. Additionally, DNA binding studies were performed, providing insights into the mechanism of action of these compounds in cancer therapy.

Basicity Studies

Research on the basicity of phenyl- and methyl-substituted 1,2,4-oxadiazoles, such as (Trifonov et al., 2005), contributes to the understanding of the chemical properties of these compounds. The study focused on their protonation behavior, which is crucial for applications in various chemical reactions and pharmaceutical development.

properties

IUPAC Name |

3-(3,4-dimethylphenyl)-5-[(6-phenylpyridazin-3-yl)sulfanylmethyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4OS/c1-14-8-9-17(12-15(14)2)21-22-19(26-25-21)13-27-20-11-10-18(23-24-20)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQBJFQODVCWNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethylphenyl)-5-(((6-phenylpyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-bicyclo[2.2.1]hept-2-yl-N'-methylthiourea](/img/structure/B3012760.png)

![8-[(4-Bromophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B3012763.png)

![5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3012766.png)

![2-(3,4-dimethoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B3012771.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide](/img/structure/B3012775.png)

![3-(3-chlorobenzo[b]thiophen-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-oxopropanenitrile](/img/structure/B3012776.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B3012777.png)

![2,2-Difluoro-8-azadispiro[3.1.36.14]decane;hydrochloride](/img/structure/B3012781.png)